![molecular formula C15H16O4 B091954 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one CAS No. 15870-93-6](/img/structure/B91954.png)
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves several steps, starting from the basic coumarin structure. The key steps include:
Formation of the furan ring: This is achieved through a cyclization reaction involving a suitable precursor.
Methoxylation: Introduction of the methoxy group at the 6th position.
Hydrogenation: Reduction of the double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes:
Batch reactors: For controlled reaction conditions.
Purification: Using chromatography techniques to isolate the pure compound.
Quality control: Ensuring the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various derivatives.
Reduction: The dihydro form can be further reduced under specific conditions.
Substitution: Methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: For substitution reactions, catalysts like palladium on carbon are used.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and proteins involved in metabolic pathways.
Pathways: It affects pathways related to oxidative stress and cellular metabolism.
Comparaison Avec Des Composés Similaires
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one is compared with other similar compounds like:
Nieshoutol: Another coumarin derivative with similar structural features.
Obliquumol: A compound isolated from the same plant with antifungal properties.
Uniqueness
This compound’s unique structure, particularly the fused trimethyldihydrofuran system, sets it apart from other coumarin derivatives.
Propriétés
Numéro CAS |
15870-93-6 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3 |
Clé InChI |
URXLWURDLTXTCV-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
SMILES canonique |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


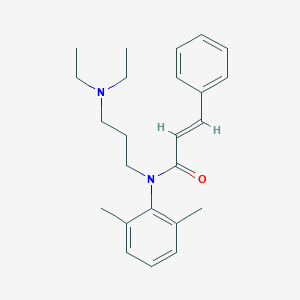
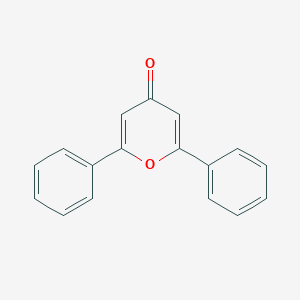
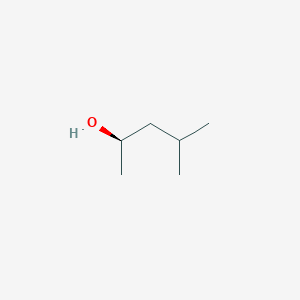
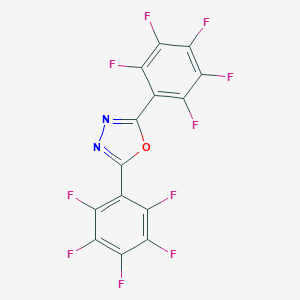
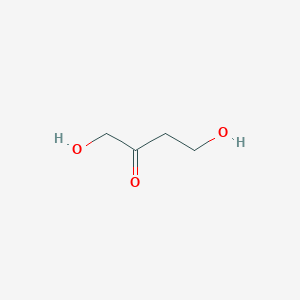
![6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B91884.png)
![1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene](/img/structure/B91885.png)
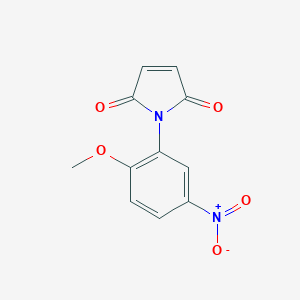
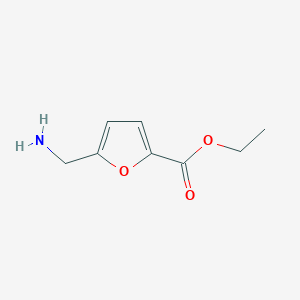
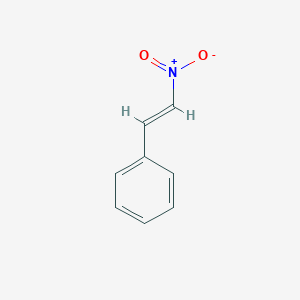
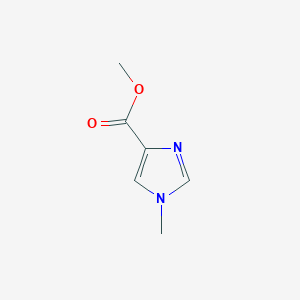
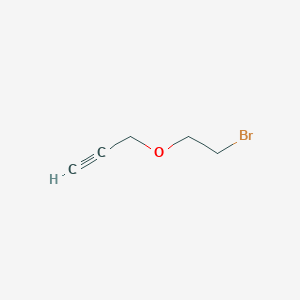
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
